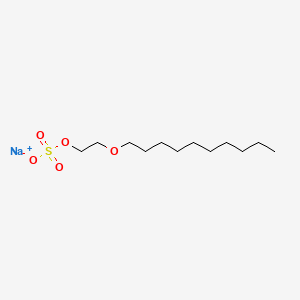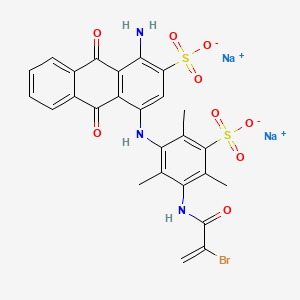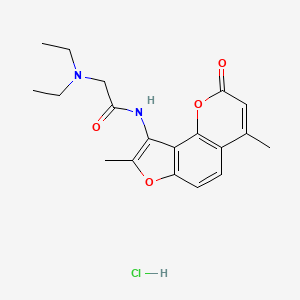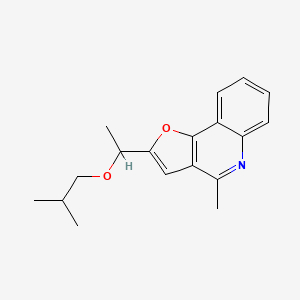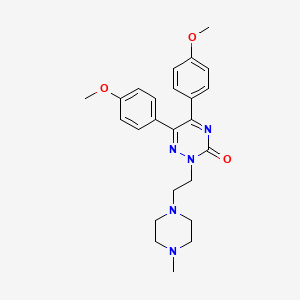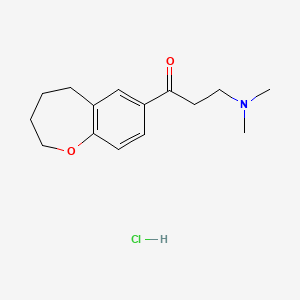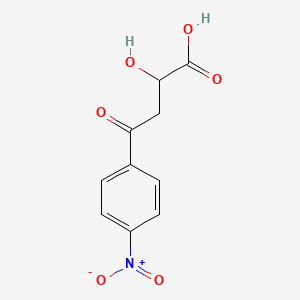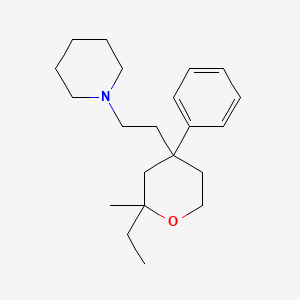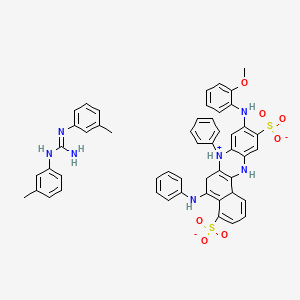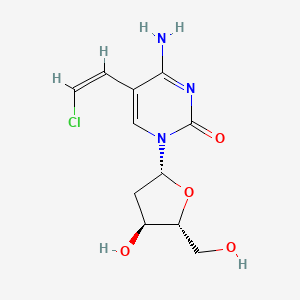
(E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazide functional group attached to an ethylidene moiety, which is further connected to a chlorophenyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the reaction of aminooxoacetic acid with 1-(2-chlorophenyl)ethylidenehydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine derivatives and chlorophenyl compounds. The reaction is often conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. Post-reaction, the compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
(E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amine derivatives.
Substitution: The chlorophenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted chlorophenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Aminooxoacetic acid derivatives: These compounds share the aminooxoacetic acid moiety but differ in the substituents attached to the hydrazide group.
Chlorophenyl hydrazides: Compounds with a chlorophenyl ring attached to a hydrazide group, similar to (E)-Aminooxoacetic acid (1-(2-chlorophenyl)ethylidene)hydrazide.
Uniqueness
This compound is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Properties
CAS No. |
133661-89-9 |
|---|---|
Molecular Formula |
C10H10ClN3O2 |
Molecular Weight |
239.66 g/mol |
IUPAC Name |
N'-[(E)-1-(2-chlorophenyl)ethylideneamino]oxamide |
InChI |
InChI=1S/C10H10ClN3O2/c1-6(13-14-10(16)9(12)15)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,15)(H,14,16)/b13-6+ |
InChI Key |
MOKRRLGCJHIZMD-AWNIVKPZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)N)/C1=CC=CC=C1Cl |
Canonical SMILES |
CC(=NNC(=O)C(=O)N)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


